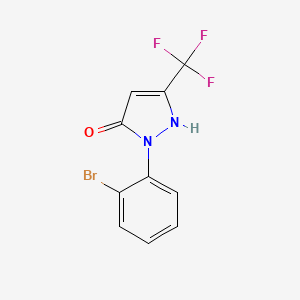

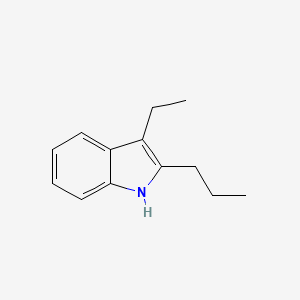

![molecular formula C9H9BrN4O2 B1528545 5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 1510311-17-7](/img/structure/B1528545.png)

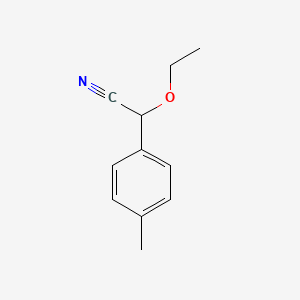

5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one

Descripción general

Descripción

5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C9H9BrN4O2 and its molecular weight is 285.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

- Anticandidal Agents : The synthesis of oxadiazole derivatives, including structures related to the queried compound, has shown potent anticandidal activity. Notably, one derivative exhibited significant in vitro efficacy against various Candida species, highlighting its potential as a new class of anticandidal agents (Kaplancıklı, 2011).

Synthesis and Characterization

- Novel Derivatives Synthesis : Research into the reactions of oxadiazole and pyrimidine derivatives has led to the synthesis of novel compounds with potential biological activities. These include S-alkyl derivatives and aminomethyl derivatives, indicating a wide range of possible chemical manipulations and applications (Smicius et al., 2002).

- Derivatives as Antimicrobial and Antioxidant Agents : The synthesis of dihydropyrimidin-2-one derivatives and their evaluation for antimicrobial and antioxidant properties reveal significant activities. Certain derivatives demonstrated high efficacy, suggesting their use in developing antimicrobial and antioxidant agents (Dey et al., 2022).

Potential for Drug Development

- Antibacterial and Anticancer Potential : A study on oxadiazolo[4,5-a]pyrimidine derivatives showed moderate antibacterial potencies and selective antiproliferative activity against human cancer cell lines. This work paves the way for further optimization and development of new drug candidates for clinical studies as novel antibacterial or anticancer agents (Liu et al., 2018).

Catalytic Systems for Synthesis

- Efficient Synthesis Catalysis : The use of ionic liquids and chlorotrimethylsilane as catalysts for the synthesis of dihydropyrimidin-2(1H)-ones demonstrates a method for achieving high yields under solvent-free conditions, offering a greener alternative to traditional synthesis methods (Kefayati et al., 2012).

Antitubercular and Antimalarial Activities

- Hybrid Compounds for Antitubercular and Antimalarial Applications : The development of tetrahydropyrimidine–isatin hybrids has been investigated for their anti-tubercular and antimalarial activity. This research underscores the potential of structurally diverse compounds for use in treating infectious diseases (Akhaja & Raval, 2012).

Mecanismo De Acción

The compound’s mode of action would depend on its specific targets. It might inhibit or activate certain enzymes, bind to receptors to modulate their activity, or interfere with the synthesis of key biomolecules .

The compound’s effects on biochemical pathways would depend on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites, with downstream effects on cellular functions .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and overall effects in the body. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could influence its lifespan in the body .

The compound’s effects at the molecular and cellular levels could range from changes in gene expression and protein activity to alterations in cell signaling and metabolism .

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

5-bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O2/c1-5-12-8(16-13-5)4-14-6(2)11-3-7(10)9(14)15/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWRIOCZAQTWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

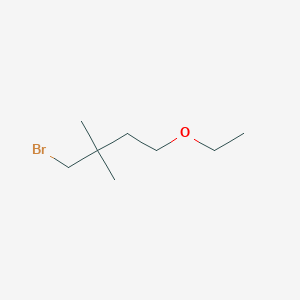

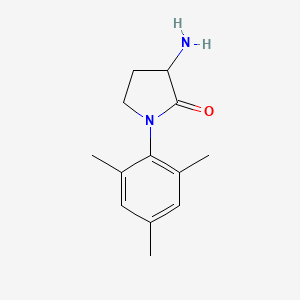

![Ethyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1528467.png)

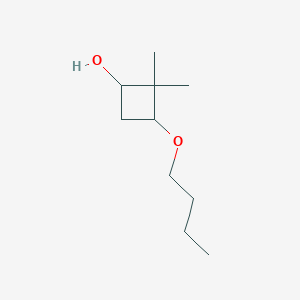

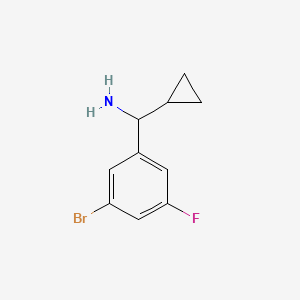

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528475.png)

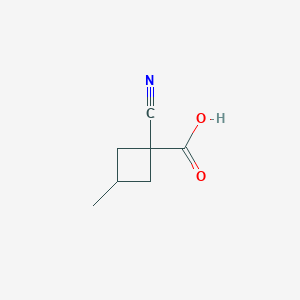

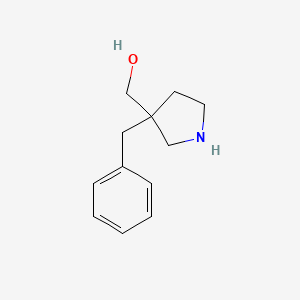

![5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B1528480.png)